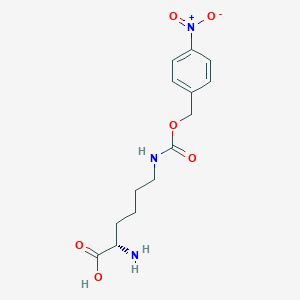

H-Lys(4-nitro-Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTCOKGMBIHVBJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(4-nitro-Z)-OH: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide science, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. H-Lys(4-nitro-Z)-OH, a derivative of the essential amino acid L-lysine, represents a key building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) protecting group on the ε-amino function of the lysine side chain provides a unique set of properties that are highly valuable for the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, and its practical application in peptide synthesis, with a focus on experimental protocols and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-6-[[(4-nitrophenyl)methoxy]carbonylamino]hexanoic acid | [1] |

| Synonyms | Nε-(4-nitrobenzyloxycarbonyl)-L-lysine, H-Lys(p-nitro-Z)-OH | [1][2] |

| CAS Number | 3557-90-2 | [1] |

| Molecular Formula | C₁₄H₁₉N₃O₆ | [1] |

| Molecular Weight | 325.32 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 239-240 °C | [3] |

| Solubility | Information on specific solubility in common peptide synthesis solvents such as DMF, NMP, and DCM is not readily available in public literature. It is recommended to perform small-scale solubility tests before use. | |

| Storage | Store at room temperature. | [3] |

Chemical Structure and the Role of the 4-Nitro-Z Protecting Group

The chemical structure of this compound is characterized by a lysine backbone with its ε-amino group protected by a 4-nitrobenzyloxycarbonyl group. This protecting group is a key feature that defines the utility of this compound in peptide synthesis.

Caption: Chemical structure of this compound.

The 4-nitro-Z group belongs to the benzyloxycarbonyl family of protecting groups. The presence of the electron-withdrawing nitro group at the para position of the benzyl ring modifies the stability of the protecting group, making it susceptible to specific deprotection conditions. This allows for an orthogonal protection strategy in peptide synthesis, where different protecting groups can be selectively removed without affecting others.

Orthogonality in Peptide Synthesis

The 4-nitro-Z group is orthogonal to the commonly used acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This orthogonality is a critical advantage, enabling the selective deprotection of the lysine side chain for subsequent modifications such as branching, cyclization, or the attachment of labels, while the rest of the peptide chain remains protected.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically used in its Nα-Fmoc protected form, Fmoc-Lys(4-nitro-Z)-OH, for incorporation into a growing peptide chain during SPPS.

Experimental Protocol: Coupling of Fmoc-Lys(4-nitro-Z)-OH

This protocol outlines a general procedure for the coupling of Fmoc-Lys(4-nitro-Z)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Lys(4-nitro-Z)-OH

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC) or a suitable carbodiimide coupling reagent

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure as an activating agent

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the solvent

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(4-nitro-Z)-OH (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF or NMP. Add DIC (3-5 equivalents) to the solution and allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and by-products.

Caption: Workflow for coupling Fmoc-Lys(4-nitro-Z)-OH in SPPS.

Deprotection of the 4-Nitro-Z Group

The selective removal of the 4-nitro-Z group is a key step that leverages the unique properties of this protecting group. The most common method for the deprotection of the 4-nitro-Z group is through reductive cleavage.

Deprotection Mechanism

The deprotection of the 4-nitrobenzyloxycarbonyl group proceeds via a reductive mechanism. The nitro group is first reduced to an amino group, which then facilitates the cleavage of the carbamate bond to release the free amine of the lysine side chain.

Caption: Simplified mechanism of 4-nitro-Z group deprotection.

Experimental Protocol: Reductive Deprotection with Tin(II) Chloride

This protocol describes the deprotection of the 4-nitro-Z group from a resin-bound peptide using tin(II) chloride.

Materials:

-

Peptide-resin with a 4-nitro-Z protected lysine residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

A weak acid catalyst (e.g., a catalytic amount of HCl) is sometimes used to facilitate the reaction.[4]

-

A solution for neutralization (e.g., 10% diisopropylethylamine (DIEA) in DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP.

-

Deprotection Cocktail: Prepare a solution of SnCl₂·2H₂O (e.g., 0.5 M) in DMF or NMP. A catalytic amount of acid may be added.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. It is advisable to monitor the progress of the reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

-

Washing: After the deprotection is complete, thoroughly wash the resin with DMF or NMP to remove the tin salts and other by-products.

-

Neutralization: Wash the resin with a solution of 10% DIEA in DMF to neutralize any remaining acidic species and to ensure the lysine side-chain amine is in its free base form for subsequent reactions.

-

Final Washing: Wash the resin again with DMF or NMP to remove excess base.

Note on Work-up: The removal of tin salts can sometimes be challenging. Thorough washing is crucial. In some cases, washing with a solution containing a chelating agent may be beneficial.[5]

Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence of the lysine backbone, the benzyl group, and the nitro-substituted phenyl ring. The chemical shifts of the protons and carbons would be consistent with the proposed structure.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion peak corresponding to the calculated molecular weight of 325.32 g/mol .

-

FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the amine, carboxylic acid, amide (carbamate), and nitro functional groups.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for peptide chemists, offering a unique side-chain protection strategy that is orthogonal to standard Boc and Fmoc chemistries. Its selective deprotection under reductive conditions allows for the synthesis of complex peptides with specific side-chain modifications. A thorough understanding of its properties and the associated experimental protocols is key to its successful application in the synthesis of novel and intricate peptide structures for research and drug development.

References

- Maia, H. L. S., et al. "The cathodic cleavage of the 4-nitrobenzyloxycarbonyl group from amine derivatives in aprotic conditions." Portugaliae Electrochimica Acta 5 (1987): 187-190.

- Isidro-Llobet, A., et al. "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation." European Journal of Organic Chemistry 2005.15 (2005): 3031-3039.

-

PubChem. "this compound." National Center for Biotechnology Information, PubChem Compound Database, CID=11244255, [Link] (accessed Jan. 15, 2026).

-

G-Biosciences. "Safety Data Sheet: H-Lys(Z)-OH." [Link] (accessed Jan. 15, 2026).

-

ResearchGate. "what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?" [Link] (accessed Jan. 15, 2026).

-

LookChem. "3557-90-2(this compound) Basic Information." [Link] (accessed Jan. 15, 2026).

Sources

A Technical Guide to the 4-Nitrobenzyloxycarbonyl (Z(NO₂)) Protecting Group

Abstract

In the intricate field of multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1][2][3] These molecular scaffolds temporarily mask reactive functional groups, directing the course of a reaction with high chemoselectivity.[2][3] This guide provides an in-depth examination of the 4-nitrobenzyloxycarbonyl (p-nitro-Z or Z(NO₂)) group, a carbamate-type amine protecting group. We will explore its chemical properties, mechanism of action, and strategic advantages, grounded in its relationship to the classical benzyloxycarbonyl (Z or Cbz) group. This paper will detail its enhanced lability under specific reductive conditions, its orthogonality with other common protecting groups, and provide validated experimental protocols for its application and removal, establishing the Z(NO₂) group as a versatile tool for researchers, scientists, and drug development professionals.

Introduction: The Need for Tunable Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[4][5] Its utility stems from its stability under a range of conditions and its clean removal by catalytic hydrogenolysis.[4][6] However, the very stability of the Z group can be a limitation in complex syntheses requiring multiple, selectively addressable protecting groups. The need for a protecting group with the core attributes of the Z group but with increased sensitivity to cleavage spurred the development of electronically modified derivatives.

The 4-nitrobenzyloxycarbonyl (Z(NO₂)) group emerges as a key player in this context. By introducing a strongly electron-withdrawing nitro group at the para position of the benzyl ring, the chemical properties of the protecting group are significantly altered. This modification enhances the lability of the benzyl C-O bond towards reductive cleavage, allowing for deprotection under milder conditions than those required for the parent Z group.

Core Function and Mechanism of the Z(NO₂) Group

The primary function of the Z(NO₂) group is to protect primary and secondary amines by converting them into stable, non-nucleophilic carbamates.[3] This transformation is crucial in peptide synthesis to prevent self-polymerization of amino acids and to control the sequence of amide bond formation.[1]

Mechanism of Protection

The introduction of the Z(NO₂) group typically proceeds via nucleophilic attack of the amine on an activated carbonyl species, such as 4-nitrobenzyl chloroformate (Z(NO₂)-Cl). The reaction is generally performed under Schotten-Baumann conditions, using a mild base to neutralize the HCl generated.[7]

dot

Caption: Fig. 1: General scheme for amine protection using 4-nitrobenzyl chloroformate.

Mechanism of Deprotection: Enhanced Reductive Lability

The defining feature of the Z(NO₂) group is its facile removal by catalytic hydrogenation. The electron-withdrawing nitro group polarizes and weakens the benzylic C-O bond, accelerating the hydrogenolysis process compared to the unsubstituted Z group.

The deprotection proceeds in two main stages:

-

Reduction of the Nitro Group: The nitro group is rapidly reduced on the catalyst surface (e.g., Pd/C) to an amino group.[8]

-

Hydrogenolysis: The resulting electron-donating aminobenzyl system is highly susceptible to hydrogenolysis, leading to the cleavage of the C-O bond and release of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

dot

Caption: Fig. 2: Stepwise mechanism for the catalytic hydrogenolysis of the Z(NO₂) group.

This enhanced lability allows for deprotection under milder conditions (e.g., lower H₂ pressure, shorter reaction times) than the standard Z group, which is advantageous for sensitive substrates.

Orthogonality and Strategic Advantage

A key concept in synthesis is orthogonality, where specific protecting groups can be removed without affecting others.[3] The Z(NO₂) group exhibits excellent orthogonality, making it a valuable component of complex synthetic strategies.[7][9][10]

Table 1: Orthogonality of Z(NO₂) with Common Amine Protecting Groups

| Protecting Group | Cleavage Condition | Stability of Z(NO₂) Group | Orthogonal? |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA)[6] | Stable[11] | Yes |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine)[6] | Stable[7] | Yes |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst[9] | Stable | Yes |

| Z (Benzyloxycarbonyl) | H₂/Pd-C (harsher conditions) | Labile (cleaved first) | No (Selective) |

| Trt (Trityl) | Mild Acid[12] | Stable | Yes |

This profile allows for the strategic incorporation of the Z(NO₂) group in syntheses alongside Boc, Fmoc, and Alloc groups. For instance, in solid-phase peptide synthesis (SPPS), Z(NO₂) can be used for side-chain protection of residues like Lysine or Ornithine, while the main chain is elongated using an acid-labile (Boc) or base-labile (Fmoc) strategy.[9][10] This prevents premature deprotection of the side chain during the routine cleavage of the Nα-protecting group.[10]

Furthermore, its removal under neutral hydrogenolysis conditions is a significant advantage, avoiding the harsh acidic or basic treatments that can cause side reactions with sensitive peptide sequences.[7]

Applications in Peptide Synthesis

The Z(NO₂) group has proven particularly useful in SPPS for several reasons:

-

Temporary Nα-Protection: It can serve as a temporary Nα-protecting group, offering an alternative to the standard Fmoc/Boc strategies. Its removal with reagents like SnCl₂ under mildly acidic conditions leaves the resulting amine protonated, which can suppress side reactions like diketopiperazine (DKP) formation.[9]

-

Semi-permanent Side-Chain Protection: As a semi-permanent protecting group for Lysine or Ornithine, it is stable to the piperidine used for Fmoc removal.[10] This is crucial for synthesizing branched or cyclic peptides where orthogonal side-chain deprotection is required.[10]

-

Avoiding Side Reactions: Deprotection of Alloc groups from Lys/Orn side chains can release a highly basic free amine, causing undesired removal of Fmoc groups elsewhere in the sequence.[10] The Z(NO₂) group's reductive cleavage avoids this issue.[10]

dot

Caption: Fig. 3: Workflow showing the orthogonal use of Z(NO₂) for side-chain protection.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrate and scale.

Protocol: Protection of an Amino Acid (e.g., L-Alanine)

Objective: To synthesize N-(4-Nitrobenzyloxycarbonyl)-L-Alanine.

Materials:

-

L-Alanine

-

4-Nitrobenzyl chloroformate (Z(NO₂)-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine

Procedure:

-

Dissolve L-Alanine (1.0 eq) and Na₂CO₃ (2.2 eq) in a 1:1 mixture of Dioxane and Water.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Dissolve 4-Nitrobenzyl chloroformate (1.1 eq) in a minimal amount of cold Dioxane.

-

Add the Z(NO₂)-Cl solution dropwise to the amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC until the starting amino acid is consumed.

-

Dilute the reaction mixture with water and wash with EtOAc to remove any unreacted chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

-

Extract the product into EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected amino acid, which can be further purified by crystallization.

Protocol: Deprotection by Catalytic Hydrogenation

Objective: To remove the Z(NO₂) group from a protected peptide.

Materials:

-

Z(NO₂)-protected peptide

-

Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)

-

Methanol (MeOH) or similar solvent

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

-

Dissolve the Z(NO₂)-protected substrate in MeOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).

-

Evacuate the flask and backfill with H₂ gas (using a balloon or connecting to a hydrogenator). Repeat this cycle 3 times.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Wash the Celite pad with additional solvent (MeOH).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Conclusion

The 4-nitrobenzyloxycarbonyl (Z(NO₂)) protecting group represents a refined and highly versatile tool in the synthetic chemist's arsenal. By introducing an electron-withdrawing nitro group, its lability towards catalytic hydrogenolysis is significantly enhanced relative to the parent Z group, enabling deprotection under milder, neutral conditions. Its robust stability to both acidic and basic reagents provides excellent orthogonality with the widely used Boc and Fmoc groups, respectively. This combination of features makes the Z(NO₂) group an authoritative choice for the side-chain protection of amino acids in complex peptide synthesis and a valuable alternative for Nα-protection strategies aimed at minimizing common side reactions. The self-validating protocols and clear mechanistic principles outlined in this guide underscore its reliability and strategic importance in modern drug discovery and development.

References

-

Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039. [Link]

-

ResearchGate. (n.d.). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation | Request PDF. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired a-Fmoc removal. Tetrahedron Letters, 46(44), 7543-7546. [Link]

-

Alvarez, M., et al. (2006). Mechanism of pNZ group removal. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis: The Chemistry of Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

A Technical Guide to the Stability of the 4-Nitrobenzyloxycarbonyl (pNZ/Z(4-NO₂)) Protecting Group

Introduction

In the landscape of multistep organic synthesis, particularly in the construction of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] An ideal protecting group offers robust stability under a variety of reaction conditions while being removable ("cleavable") selectively and cleanly under a specific, non-destructive set of conditions.[2] This principle of "orthogonality" allows chemists to unmask different functional groups at various stages of a synthesis without disturbing the rest of the molecule.[3]

The 4-nitrobenzyloxycarbonyl group, commonly abbreviated as pNZ or Z(4-NO₂), is a carbamate-based protecting group for amines. It is a derivative of the classical benzyloxycarbonyl (Cbz or Z) group, distinguished by the presence of a nitro group at the para position of the benzyl ring. This single modification dramatically alters the electronic properties of the group, thereby tuning its stability profile and expanding its utility in complex synthetic strategies.[4]

This technical guide provides an in-depth analysis of the stability of the pNZ group under both acidic and basic conditions. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this protecting group's behavior to design robust and efficient synthetic routes. We will explore the chemical mechanisms governing its stability and lability, present quantitative data, and provide validated experimental protocols for assessing its stability in new chemical contexts.

Chapter 1: The Chemical & Electronic Nature of the pNZ Group

The pNZ group, like its parent Cbz group, protects an amine as a carbamate. The stability of this carbamate linkage is dictated by the ease with which the benzylic C-O bond can be cleaved. In the standard Cbz group, this bond is readily cleaved by catalytic hydrogenation.[5]

The defining feature of the pNZ group is the electron-withdrawing nitro (-NO₂) group at the para-position. This group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the benzyl ring and, consequently, from the benzylic position.

Key Electronic Effects:

-

Destabilization of the Benzylic Cation: The electron-withdrawing nature of the nitro group strongly destabilizes the formation of a positive charge at the benzylic position. This makes cleavage pathways that proceed via an SN1-type mechanism, common under strongly acidic conditions, highly unfavorable.

-

Increased Acidity of Benzylic Protons: While not its primary cleavage pathway, the electron-withdrawing effect makes the benzylic protons slightly more acidic, which can be relevant in certain base-mediated side reactions.

-

Susceptibility to Reduction: The nitro group itself can be reduced, offering an alternative, orthogonal cleavage pathway that is not available to the standard Cbz group.[6][7]

These electronic modifications render the pNZ group's stability profile distinct from that of Cbz, making it exceptionally stable to acids but labile under specific reductive or nucleophilic conditions.

Chapter 2: Stability Under Acidic Conditions

A primary strategic advantage of the pNZ group is its exceptional stability to a wide range of acidic conditions, including those used for the removal of other common protecting groups like the tert-butyloxycarbonyl (Boc) group.[8]

The pNZ group is stable to strong acids such as neat trifluoroacetic acid (TFA) and HCl in dioxane.[8] This stability is a direct consequence of the electron-withdrawing 4-nitro group, which prevents the formation of the benzyl cation intermediate required for acid-mediated cleavage. This allows for the selective deprotection of Boc-protected amines in the presence of pNZ-protected amines, a cornerstone of orthogonal synthesis strategies.[1][4]

Comparative Stability Data Under Acidic Conditions

| Reagent/Condition | pNZ Group Stability | Boc Group Stability | Cbz Group Stability | Citation(s) |

| 25-50% TFA in DCM | Stable | Labile (cleaved) | Generally Stable | [4] |

| 95% TFA | Stable | Labile (cleaved) | Can be cleaved | [8] |

| HCl in Dioxane | Stable | Labile (cleaved) | Stable | [8] |

| HBr in Acetic Acid | Labile | Labile (cleaved) | Labile (cleaved) | [9] |

Experimental Protocol: Assessment of pNZ Stability to Acid

This protocol provides a general method for testing the stability of a pNZ-protected compound to a specific acidic reagent, using HPLC for quantification.[10]

Materials:

-

pNZ-protected substrate (e.g., pNZ-Alanine)

-

Acidic reagent to be tested (e.g., 50% TFA in DCM)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Internal standard (e.g., naphthalene)

-

HPLC system with a suitable column (e.g., C18)

-

Solvents for extraction (e.g., ethyl acetate) and HPLC mobile phase (e.g., acetonitrile, water)

Procedure:

-

Reaction Setup: Dissolve the pNZ-protected substrate (1.0 equiv.) and an internal standard (0.5 equiv.) in a suitable solvent (e.g., DCM) in a sealed vial at 0 °C.

-

Initiation: Add the acidic reagent (e.g., 50% TFA in DCM, 10 volumes) to the vial. Start a timer.

-

Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the aliquot in a separate vial containing ice-cold saturated sodium bicarbonate solution and ethyl acetate. Vortex thoroughly.

-

Sample Preparation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.

-

Analysis: Inject the sample onto the HPLC. Calculate the ratio of the peak area of the pNZ-substrate to the internal standard. A stable group will show no significant decrease in this ratio over time.

Workflow for Acid Stability Assessment

Caption: Workflow for quantitative analysis of pNZ group stability under acidic conditions.

Chapter 3: Stability Under Basic Conditions

While robust against acids, the pNZ group's stability towards bases is more nuanced and represents a key point of differentiation from the standard Cbz group. Generally, carbamates are stable to many basic conditions. However, the pNZ group is known to be less stable than Cbz to certain strong or nucleophilic bases.

The conditions commonly used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as 20% piperidine in DMF, are a critical benchmark in peptide synthesis.[11][12] While the pNZ group is generally considered orthogonal to Fmoc chemistry, prolonged exposure or harsher basic conditions can lead to its slow cleavage.[4][13]

Mechanism of Base-Mediated Cleavage: Cleavage under basic conditions does not proceed via a simple hydrolysis. Instead, it is often initiated by the base acting as a nucleophile, attacking the carbonyl carbon of the carbamate. The increased electron-withdrawing nature of the pNZ group makes this carbonyl carbon slightly more electrophilic compared to the Cbz group, facilitating this attack.

Comparative Stability Data Under Basic Conditions

| Reagent/Condition | pNZ Group Stability | Fmoc Group Stability | Cbz Group Stability | Citation(s) |

| 20% Piperidine in DMF | Largely Stable (slow cleavage possible) | Labile (cleaved) | Stable | [4][12] |

| 1M NaOH (aq) | Labile | Labile (cleaved) | Labile | |

| Hydrazine (2% in DMF) | Stable | Stable | Stable | |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Less Stable | Labile (cleaved) | Stable | [2] |

Experimental Protocol: Assessment of pNZ Stability to Base

This protocol is adapted to test stability against a common basic reagent used in peptide synthesis, such as 20% piperidine in DMF.

Materials:

-

pNZ-protected substrate (e.g., pNZ-Leucine attached to a resin)

-

Basic reagent: 20% piperidine (v/v) in DMF

-

Washing solvent: DMF

-

Cleavage cocktail for analysis (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

-

LC-MS system

Procedure:

-

Resin Preparation: Swell the pNZ-protected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Treatment: Drain the DMF and add the 20% piperidine/DMF solution. Agitate the resin at room temperature.

-

Time Points: At specified time points (e.g., 0, 30 min, 1 hr, 2 hr, 6 hr, 24 hr), take a small sample of the resin.

-

Washing: Thoroughly wash the sampled resin with DMF, followed by DCM, and dry it under vacuum.

-

Cleavage for Analysis: Treat the dried resin sample with the TFA cleavage cocktail for 2 hours to cleave the substrate from the resin.

-

Sample Preparation: Precipitate the cleaved product with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude product in a suitable solvent for LC-MS analysis.

-

Analysis: Analyze the sample by LC-MS. Look for the appearance of the deprotected product and the disappearance of the pNZ-protected starting material. Quantify the percentage of cleavage at each time point.

Chapter 4: Orthogonal Deprotection & Strategic Application

The true value of the pNZ group lies in its orthogonality to other common protecting groups, enabling complex and selective manipulations.[13]

Key Orthogonal Systems:

-

pNZ vs. Boc: pNZ is stable to TFA, which cleaves Boc. This is the most widely used orthogonal pairing.

-

pNZ vs. Fmoc: pNZ is largely stable to piperidine, which cleaves Fmoc. This allows for the use of pNZ for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).[7]

-

pNZ vs. Alloc: The allyloxycarbonyl (Alloc) group is removed by Pd(0) catalysts. pNZ is stable to these conditions, and vice versa, creating another powerful orthogonal set.[4]

Primary Cleavage Method for pNZ: The most common and efficient method for cleaving the pNZ group is through the reduction of the nitro group. This is typically achieved using:

-

Catalytic Hydrogenation: (e.g., H₂, Pd/C). This method is effective but slower than for the Cbz group and may not be compatible with other reducible functional groups.[14]

-

Chemical Reduction: A widely used method involves reduction with SnCl₂ in a mildly acidic medium.[6][7] This reduction transforms the 4-nitrobenzyl group into a 4-aminobenzyl group. This electron-donating amine facilitates the cleavage of the carbamate via a self-immolative, 1,6-elimination mechanism, releasing the free amine, carbon dioxide, and 4-aminobenzyl alcohol.

Orthogonality Workflow in Peptide Synthesis

Caption: Orthogonal strategy using Fmoc, pNZ, and acid-labile groups in SPPS.

Conclusion

The 4-nitrobenzyloxycarbonyl (pNZ) group is a versatile and highly valuable tool in modern organic synthesis. Its stability profile, characterized by exceptional resistance to acidic conditions and specific lability towards reductive cleavage, makes it an excellent orthogonal partner to the widely used Boc and Fmoc protecting groups. Understanding the nuances of its stability—particularly its moderate stability to strong bases—is crucial for its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate the pNZ group into their synthetic strategies to build complex molecules with greater precision and efficiency.

References

-

Collins, K. D., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability. ChemistryViews. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. ningboinno.com. [Link]

-

Collins, K. D., et al. (2014). ChemInform Abstract: Rapid Assessment of Protecting-Group Stability by Using a Robustness Screen. ResearchGate. [Link]

- Fields, G. B. (Ed.). (2002). Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

-

Goméz-Martinez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 688–695. [Link]

-

Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(19), 4031-4038. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]

- Wiley-VCH. (n.d.). Protection Reactions. onlinelibrary.wiley.com.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. [Link]

-

Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. masterorganicchemistry.com. [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800137. [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2427-2454. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired α-Fmoc removal and application to the synthesis of cyclic peptides. Tetrahedron Letters, 46(21), 3733-3736. [Link]

-

Vulto, P., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(16), 3637. [Link]

-

Thompson, R. E., et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 58(31), 10737-10741. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

-

Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Kim, D., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(21), 5882-5885. [Link]

-

Defense Technical Information Center. (1983). Piperidine Synthesis. dtic.mil. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. peptide.com [peptide.com]

- 10. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Strategic Peptide Synthesis: Leveraging the Orthogonal p-Nitrobenzyloxycarbonyl (pNZ) Protecting Group for Lysine

An Application Guide for Researchers

Introduction: The Imperative for Orthogonality in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules for research, diagnostics, and therapeutics.[1] The success of any synthesis hinges on a meticulously planned protecting group strategy, where reactive functionalities on amino acid side chains are temporarily masked to prevent undesired side reactions.[2][3] Lysine, with its nucleophilic ε-amino group, presents a critical branching point that demands robust and reliable protection.[2][4]

The dominant strategy in SPPS, Fmoc/tBu chemistry, relies on the base-lability of the Nα-Fmoc group for chain elongation and the acid-lability of side-chain protecting groups (like tBu) for final deprotection.[5] However, the synthesis of more complex structures—such as branched peptides, cyclic peptides, or post-translationally modified analogues—requires "semipermanent" protecting groups that can be removed under unique conditions, leaving all other protecting groups intact.[1][6] This principle is known as orthogonality.[3]

The p-nitrobenzyloxycarbonyl (pNZ) group emerges as a powerful tool in this context. It is a carbamate-based protecting group that exhibits exceptional stability towards both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions used for global tBu deprotection (e.g., TFA).[7][8] Its true value lies in its unique cleavage mechanism: a mild, nearly neutral reduction, which grants the peptide chemist an orthogonal axis for selective deprotection and modification.[7][9] This guide provides the chemical rationale, comparative data, and detailed protocols for the effective use of Fmoc-Lys(pNZ)-OH in advanced peptide synthesis.

The Chemistry of the pNZ Group: Mechanism and Advantages

The utility of the pNZ group is rooted in its distinct deprotection pathway, which proceeds under reductive conditions. This is fundamentally different from the acid- or base-driven cleavage of more common protecting groups like Boc or Fmoc.

Mechanism of Deprotection

The removal of the pNZ group is a two-step process initiated by the reduction of the nitro moiety:[7][9]

-

Nitro Reduction: Reagents such as Tin(II) chloride (SnCl₂) with a catalytic amount of acid, or zinc powder in acetic acid (Zn/AcOH), reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂).[7][8][10]

-

Spontaneous 1,6-Elimination: The resulting p-aminobenzyloxycarbonyl intermediate is unstable and spontaneously collapses via a 1,6-electron pair shift. This intramolecular rearrangement releases the deprotected amine, carbon dioxide, and a quinone methide byproduct.[7][9][11]

This mechanism ensures that the deprotection is highly specific and occurs under conditions that do not compromise other protecting groups.

Caption: Mechanism of pNZ group removal.

Key Scientific Advantages

-

True Orthogonality: The pNZ group is completely stable to repeated treatments with 20% piperidine/DMF and final cleavage cocktails containing high concentrations of TFA, making it fully orthogonal to the Fmoc/tBu strategy.[7][8]

-

Prevention of Premature Fmoc Removal: The deprotection of some side-chain groups, like allyloxycarbonyl (Alloc), generates a highly basic free amine that can cause the undesired removal of the N-terminal Fmoc group on neighboring chains.[6] The pNZ deprotection mechanism, especially when performed with a catalytic amount of acid, yields a protonated ammonium salt, effectively masking the amine's basicity and preventing this deleterious side reaction.[6][8]

-

Mitigation of Aggregation and Side Reactions: By allowing for the selective deprotection and modification of a specific lysine residue mid-synthesis, the pNZ group can be used to introduce solubilizing moieties or to break up difficult sequences prone to aggregation. Its use can also help circumvent side reactions like aspartimide formation.[7][8]

Comparative Analysis of Lysine Protecting Groups

The choice of a lysine protecting group is a strategic decision based on the overall synthetic goal. The pNZ group offers a unique combination of stability and selective removal not found in other common groups.

| Protecting Group | Structure (on Lys ε-Amine) | Cleavage Reagent(s) | Cleavage Mechanism | Orthogonal to Fmoc? | Orthogonal to TFA? | Key Application/Consideration |

| Boc (tert-Butoxycarbonyl) | -CO-O-tBu | Trifluoroacetic Acid (TFA) | Acidolysis | Yes | No | Standard for Fmoc/tBu strategy; removed during final cleavage.[5][12] |

| Mtt (4-Methyltrityl) | -C(Ph)₂(4-Me-Ph) | 1-5% TFA in DCM; HFIP | Mild Acidolysis | Yes | Yes (Selectivity) | Allows on-resin modification; sensitive to repeated mild acid.[12] |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Imine-based cyclic enaminone | 2-10% Hydrazine in DMF | Nucleophilic Attack | Yes | Yes | Orthogonal removal for on-resin cyclization/branching.[12] |

| Alloc (Allyloxycarbonyl) | -CO-O-CH₂-CH=CH₂ | Pd(PPh₃)₄ / Phenylsilane | Palladium(0) Catalysis | Yes | Yes | Orthogonal removal; risk of premature Fmoc deprotection.[6][12] |

| pNZ (p-Nitrobenzyloxycarbonyl) | -CO-O-CH₂-(p-NO₂-Ph) | SnCl₂/H⁺ or Zn/AcOH | Reductive Elimination | Yes | Yes | Fully orthogonal; avoids base-related side reactions.[6][7][8] |

Experimental Protocols

The following protocols provide a detailed methodology for the successful application of Fmoc-Lys(pNZ)-OH in SPPS.

Protocol 1: Incorporation of Fmoc-Lys(pNZ)-OH into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

-

Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[13]

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF (v/v). Perform this treatment twice (e.g., 1 x 3 min, 1 x 10 min).

-

Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is DMF (x3), Isopropanol (x2), DMF (x3).

-

Activation of Fmoc-Lys(pNZ)-OH: In a separate vial, dissolve Fmoc-Lys(pNZ)-OH (3-5 eq.), a coupling reagent such as HBTU (0.95 eq. relative to amino acid), and HOBt (1 eq. relative to amino acid) in DMF. Add a base, N,N-Diisopropylethylamine (DIEA) (2 eq. relative to amino acid), and allow the mixture to pre-activate for 1-2 minutes.

-

Scientist's Note: Using uronium/aminium salt coupling agents like HBTU or HATU is highly efficient.[14] Ensure accurate stoichiometry to prevent side reactions.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to confirm the complete consumption of the free amine. If the test is positive, extend the coupling time or consider a double coupling.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (x5) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the pNZ Group

This is the key orthogonal step. The following procedure uses Tin(II) chloride, which is highly effective.[6]

-

Resin Preparation: After completing the desired peptide sequence, ensure the N-terminal amino acid is protected (typically with its Fmoc group, or acylated with a Boc group if subsequent steps require it). Wash the peptidyl-resin thoroughly with DMF and then Dichloromethane (DCM) and dry slightly.

-

Prepare Cleavage Cocktail: Prepare a deprotection solution of 6 M Tin(II) chloride dihydrate (SnCl₂·2H₂O) with 1.6 mM HCl (from a stock solution in dioxane) in DMF.

-

Causality Note: The catalytic acid is crucial for the reaction to proceed efficiently.[7] SnCl₂ is a potent nitro-reducing agent.

-

-

pNZ Cleavage Reaction: a. Add the cleavage cocktail to the peptidyl-resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for 30 minutes. c. Drain the solution from the reaction vessel. d. Repeat the treatment with a fresh portion of the cleavage cocktail for another 30 minutes to ensure complete deprotection.

-

Thorough Washing: It is critical to remove all traces of the tin salts. Wash the resin extensively with the following sequence:

-

DMF (x5)

-

5% DIEA in DMF (v/v) (x3) (to neutralize the ammonium salt and remove any remaining acid)

-

DMF (x5)

-

DCM (x5)

-

-

Confirmation: The newly exposed ε-amino group of lysine can now be confirmed via a Kaiser test. The resin is now ready for modification (e.g., branching, cyclization, or labeling).

Caption: Orthogonal SPPS workflow using pNZ.

Protocol 3: Final Cleavage and Deprotection

After all modifications are complete, the peptide is cleaved from the resin and all remaining acid-labile side-chain protecting groups are removed simultaneously.

-

N-terminal Deprotection: If the N-terminus is still Fmoc-protected, remove it using 20% piperidine/DMF as described in Protocol 1.

-

Resin Preparation: Wash the final peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

-

Cleavage: Prepare a standard cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v).

-

Safety Note: Work in a certified fume hood and wear appropriate personal protective equipment when handling TFA.

-

-

Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The p-nitrobenzyloxycarbonyl (pNZ) protecting group is a robust and highly valuable tool for the synthesis of complex peptides. Its complete orthogonality to the standard Fmoc/tBu strategy, combined with its mild, reductive cleavage conditions, provides chemists with a reliable method for site-specific modification of lysine residues. By preventing common side reactions and enabling sophisticated molecular architectures, the strategic application of pNZ-protected lysine can significantly enhance the scope and success rate of advanced solid-phase peptide synthesis projects.

References

- A Comparative Analysis of Adpoc and Other Lysine Protecting Groups in Peptide Synthesis. (2025). Benchchem.

- Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039.

- Isidro-Llobet, A., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired a-Fmoc removal and a. Luxembourg Bio Technologies.

- p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2005).

- A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. (2025). Benchchem.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Protecting groups. Various Sources.

- Alvarez, M. (2016). p-Nitrobenzyloxycarbonyl (pNZ) as an Alternative to Fmoc for the Protection of Amines in Solid-Phase Peptide Synthesis.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.

- Solid phase peptide synthesis: New resin and new protecting group. CORE.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Overview of Solid Phase Peptide Synthesis (SPPS). Various Sources.

- Mechanism of pNZ group removal. (Diagram).

- Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis. (2025). Benchchem.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Reagents: Zinc in acetic acid (Zn/CH3COOH). (2022). YouTube.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempep.com [chempep.com]

Application Notes and Protocols for the Deprotection of the 4-Nitrobenzyloxycarbonyl (4-nitro-Z) Protecting Group

Introduction: The Strategic Utility of the 4-Nitro-Z Protecting Group

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule assembly, the selective protection and deprotection of amine functionalities is of paramount importance.[1][2] The 4-nitrobenzyloxycarbonyl (4-nitro-Z or NZ) group has emerged as a versatile protecting group for amines. Structurally similar to the common benzyloxycarbonyl (Cbz or Z) group, the 4-nitro-Z group distinguishes itself through its unique electronic properties imparted by the electron-withdrawing nitro group at the para position of the benzyl ring. This modification enhances the stability of the protecting group under certain conditions, yet allows for its selective removal under specific reductive cleavage conditions, offering an orthogonal strategy to other protecting groups.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the 4-nitro-Z group. We will delve into the mechanistic underpinnings of the cleavage, provide detailed, field-proven protocols, and present comparative data to facilitate the selection of the optimal deprotection strategy.

Core Deprotection Methodologies

The removal of the 4-nitro-Z group is primarily achieved through reductive methods that target the nitro functionality. The reduction of the nitro group to an amino group initiates a cascade of electronic rearrangements, leading to the fragmentation of the carbamate and the liberation of the free amine.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most widely employed and generally mildest method for the deprotection of the 4-nitro-Z group.[4] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to effect the reduction of the nitro group.

Mechanism of Deprotection:

The deprotection proceeds through a two-stage mechanism. Initially, the nitro group is reduced to an aniline derivative. This is followed by the spontaneous cleavage of the carbamate. The electron-donating nature of the newly formed amino group facilitates the cleavage of the benzylic C-O bond, releasing the deprotected amine, carbon dioxide, and 4-aminobenzyl alcohol.

Figure 1: Mechanism of 4-nitro-Z deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis of a 4-Nitro-Z Protected Amine

Materials:

-

4-nitro-Z protected amine

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitro-Z protected amine in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) to a concentration of approximately 0.1 M.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Catalyst Addition: Carefully add 10 wt. % Pd/C (typically 10-20 mol % relative to the substrate) to the reaction mixture.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr apparatus is recommended.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

-

Purification: If necessary, purify the crude product by column chromatography, crystallization, or other suitable methods.

Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, or for substrates containing functional groups sensitive to direct hydrogenation, transfer hydrogenation offers a safer and often equally effective alternative.[4] In this method, a hydrogen donor molecule is used in conjunction with a catalyst.

Common Hydrogen Donors:

-

Ammonium formate (HCO₂NH₄)

-

Formic acid (HCO₂H)

-

Cyclohexene

-

Triethylsilane (Et₃SiH)

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

-

4-nitro-Z protected amine

-

Palladium on carbon (10 wt. % Pd/C)

-

Ammonium formate

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Reaction Setup: Dissolve the 4-nitro-Z protected amine in MeOH or EtOH (0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.

-

Catalyst Addition: Carefully add 10 wt. % Pd/C (10-20 mol %).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-6 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for catalytic hydrogenolysis (steps 6-9).

Reductive Cleavage with Metals

Active metals in the presence of an acid can also be used for the reduction of the nitro group and subsequent deprotection.

Common Metal/Acid Systems:

-

Zinc (Zn) in acetic acid (AcOH) or hydrochloric acid (HCl)

-

Iron (Fe) in acetic acid (AcOH)

-

Tin(II) chloride (SnCl₂) in an acidic medium

Experimental Protocol: Reductive Cleavage with Zinc and Acetic Acid

Materials:

-

4-nitro-Z protected amine

-

Zinc dust

-

Glacial acetic acid

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Reaction Setup: Dissolve the 4-nitro-Z protected amine in a mixture of MeOH and acetic acid (e.g., 1:1 v/v).

-

Zinc Addition: Add zinc dust (5-10 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.

-

Reaction Conditions: Stir at room temperature or heat gently if the reaction is sluggish.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure.

-

Aqueous Work-up: Dissolve the residue in an appropriate organic solvent (e.g., EtOAc) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

-

Purification: Purify as needed.

Comparative Data of Deprotection Conditions

| Deprotection Method | Reagents | Typical Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm H₂, 2-12 h | Mild, clean byproducts (toluene and CO₂), high yields.[4] | Incompatible with reducible groups (alkenes, alkynes, some halides); requires H₂ gas handling.[4] |

| Transfer Hydrogenation | HCO₂NH₄, Pd/C | RT to 50 °C, 1-6 h | Avoids H₂ gas, safer for scale-up, generally good yields.[5] | May require heating; stoichiometry of the hydrogen donor is crucial. |

| Reductive Cleavage | Zn, AcOH | RT to reflux, 1-4 h | Inexpensive reagents, effective for substrates sensitive to catalytic poisoning. | Often requires strongly acidic conditions and a stoichiometric amount of metal; work-up can be tedious. |

Troubleshooting and Considerations

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the substrate and solvents are free from sulfur impurities.

-

Incomplete Reaction: If the reaction stalls, adding a fresh portion of the catalyst may help. In transfer hydrogenation, adding more of the hydrogen donor can also drive the reaction to completion.

-

Side Reactions: Over-reduction of other functional groups can be an issue. Careful monitoring of the reaction is essential. For sensitive substrates, transfer hydrogenation at lower temperatures might be preferable.

-

Solubility: Ensure the substrate is fully dissolved in the chosen solvent for efficient reaction. A co-solvent system may be necessary for poorly soluble compounds.

Logical Workflow for Deprotection Strategy Selection

Figure 2: Decision workflow for selecting a 4-nitro-Z deprotection method.

Conclusion

The 4-nitro-Z group is a valuable tool in the synthetic chemist's arsenal for the protection of amines. Its facile removal under specific reductive conditions provides a useful orthogonal protecting group strategy. Catalytic hydrogenolysis remains the method of choice due to its mildness and efficiency. However, transfer hydrogenation and metal-mediated reductions offer viable and sometimes superior alternatives depending on the substrate and laboratory capabilities. By understanding the mechanisms and carefully selecting the reaction conditions, researchers can achieve clean and high-yielding deprotection of the 4-nitro-Z group, facilitating the advancement of their synthetic endeavors.

References

-

ResearchGate. (2025). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

Organic Letters. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

Molecules. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

-

Organic Letters. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ACS Publications. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Retrieved from [Link]

-

ResearchGate. (2025). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]

-

DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

PubMed. (2022). The role of nitro group on the excited-state relaxation mechanism of P-Z base pair. Retrieved from [Link]

-

YouTube. (2022). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. Retrieved from [Link]

-

BBC Boards. (2018). 4 blades elminates porpoising on Nitro Z boats. Retrieved from [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

NITRO. (n.d.). NITRO Z20 | 20ft. 2in. Bass Boat. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

NITRO. (n.d.). NITRO Z19 Pro | 19ft. 4in. Bass Boat. Retrieved from [Link]

Sources

Maximizing Peptide Coupling Efficiency: An In-Depth Guide to H-Lys(4-nitro-Z)-OH Incorporation Using HATU/DIPEA

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The successful incorporation of protected amino acids is a critical determinant in the synthesis of complex peptides. This guide provides a comprehensive technical overview and detailed protocols for the efficient coupling of H-Lys(4-nitro-Z)-OH, a lysine derivative featuring the acid-labile 4-nitrobenzyloxycarbonyl protecting group, utilizing the powerful aminium-based coupling reagent HATU in conjunction with the non-nucleophilic base DIPEA. We will explore the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide robust troubleshooting strategies to overcome common challenges, ensuring high-yield and high-purity peptide synthesis.

Introduction: The Criticality of Efficient Lysine Incorporation

Lysine, with its nucleophilic ε-amino group, is a frequent site for post-translational modifications and the attachment of various moieties such as fluorophores, drug conjugates, and branching peptide chains.[1][2] Consequently, the strategic protection and efficient coupling of lysine derivatives are paramount in peptide chemistry.[2][3] The 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group offers specific advantages due to its stability under certain conditions and its susceptibility to removal under others, providing an orthogonal protection strategy in complex syntheses.[1]

However, the bulky nature of the 4-nitro-Z group can introduce steric hindrance, potentially impeding coupling efficiency.[4][5] The selection of a highly efficient coupling reagent is therefore crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for such challenging couplings due to its rapid activation of carboxylic acids and its ability to minimize racemization.[6][7][8][9]

The Synergistic Action of HATU and DIPEA: A Mechanistic Deep Dive

The remarkable efficiency of the HATU/DIPEA system stems from a well-orchestrated series of chemical transformations that convert the relatively unreactive carboxylic acid of the incoming amino acid into a highly reactive species primed for aminolysis.

-

Activation of the Carboxylic Acid: The process initiates with the deprotonation of the carboxylic acid of this compound by the non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).[9][10][11] The resulting carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[9][12][13]

-

Formation of the OAt-Active Ester: This initial attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the key OAt-active ester.[9][13] The electron-withdrawing properties of the 7-azabenzotriazole ring make the OAt-ester an excellent leaving group, rendering the activated amino acid highly susceptible to nucleophilic attack.[6][7] This heightened reactivity is what gives HATU its edge over older coupling reagents like HBTU, especially in sterically demanding situations.[6][7][14]

-

Nucleophilic Attack and Peptide Bond Formation: The deprotected N-terminal amine of the growing peptide chain, acting as a nucleophile, attacks the carbonyl carbon of the OAt-active ester. This results in the formation of the desired peptide bond and the release of HOAt.[13]

Below is a diagram illustrating the chemical mechanism of HATU-mediated peptide coupling.

Caption: Mechanism of HATU-mediated peptide bond formation.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Adjustments may be necessary for solution-phase synthesis.

Reagent Preparation

-

Coupling Solution: Prepare a fresh solution of this compound, HATU, and DIPEA in an appropriate solvent, typically N,N-Dimethylformamide (DMF). For a standard coupling, use the following molar equivalents relative to the resin loading:

-

This compound: 3-5 equivalents

-

HATU: 3-5 equivalents

-

DIPEA: 6-10 equivalents

-

-

Washing Solvent: High-purity DMF.

-

Deprotection Solution: 20% piperidine in DMF.

Step-by-Step Coupling Protocol

The workflow for a single coupling cycle is depicted below.

Caption: Solid-Phase Peptide Synthesis (SPPS) coupling workflow.

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[15]

-

Amino Acid Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[4][15]

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[15]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling.[15]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times). The peptide is now ready for the next coupling cycle.

Quantitative Data Summary

While exact yields are sequence-dependent, the HATU/DIPEA system consistently delivers high coupling efficiencies, particularly for challenging residues.

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% | Generally higher than HBTU, especially for hindered amino acids.[6] |

| Reaction Time | 30 min - 2 hours | Faster than many other coupling reagents.[7] |

| Racemization | Low | The formation of the OAt-ester minimizes the risk of epimerization.[7][8] |

| Purity (Crude) | High | Fewer deletion products observed compared to less efficient reagents.[7] |

Note: The values presented are illustrative and based on general performance data. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table outlines potential issues and recommended solutions.

| Observation | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky 4-nitro-Z group may impede the reaction. | Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[4] Increase Reaction Time: Extend the coupling time to 4 hours or overnight.[4] Microwave Assistance: If available, microwave-assisted peptide synthesis can enhance coupling efficiency.[4] |

| Poor Solvation: Aggregation of the peptide chain on the resin can hinder accessibility. | Change Solvent: Use a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM/NMP.[4] | |

| Low Yield After Cleavage | Inadequate Reagent Stoichiometry: Insufficient amounts of coupling reagents. | Optimize Equivalents: Increase the equivalents of this compound, HATU, and DIPEA. |

| Hydrolysis of Activated Ester: Presence of water in the reaction. | Use Anhydrous Solvents: Ensure all solvents and reagents are anhydrous.[16][17] | |

| Presence of Side Products | Guanidinylation of N-terminus: Excess HATU can react with the free amine. | Control Stoichiometry: Avoid a large excess of HATU relative to the amino acid. Pre-activation is key.[9][18] |

| Reaction with Nucleophilic Side Chains: HATU may react with other nucleophilic side chains if they are not properly protected. | Ensure Orthogonal Protection: Verify that all other reactive side chains are appropriately protected.[2][9] |

Conclusion

The HATU/DIPEA coupling system provides a highly efficient and reliable method for the incorporation of sterically hindered amino acids such as this compound into growing peptide chains. By understanding the underlying mechanism, adhering to optimized protocols, and employing systematic troubleshooting, researchers can consistently achieve high coupling yields and purities. This robust methodology is a cornerstone of modern peptide synthesis, enabling the creation of complex and novel peptide-based therapeutics and research tools.

References

-

A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. Benchchem.

-

HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.

-

HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube.

-

Coupling Reagents. Aapptec Peptides.

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

-

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

-

The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.

-

Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.

-

Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.

-

Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not publicly available]

- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Source not publicly available]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.

- HPLC of Peptides and Proteins. [Source not publicly available]

-

Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate.

-

Troubleshooting low yield in HOTU-mediated couplings. Benchchem.

-